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Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947 Get Quote

Carvedilol is a widely prescribed adrenergic antagonist with non-selective β- and α1-receptor

blocking properties, demonstrating significant clinical benefits in managing cardiovascular

conditions like heart failure and hypertension[1]. The efficacy and safety of such a critical

therapeutic agent are intrinsically linked to the purity of the Active Pharmaceutical Ingredient

(API). In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise from

the synthesis process, degradation of the API, or interaction with formulation components[1][2].

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have

established stringent guidelines to control these impurities, ensuring that their levels are low

enough to not pose a risk to patient safety[3][4].

This guide provides a comprehensive technical overview of a specific known impurity,

Carvedilol Impurity F. As a senior application scientist, the objective here is not merely to

present data but to synthesize it into a logical framework that explains the causality behind

analytical choices and control strategies. This document is intended for researchers, analytical

scientists, and drug development professionals involved in the quality control and assurance of

Carvedilol.

PART 1: Unveiling Carvedilol Impurity F: Identity
and Origin
Carvedilol Impurity F is recognized by major pharmacopeias, including the United States

Pharmacopeia (USP), as a potential process-related impurity in Carvedilol[5][6]. Understanding
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its chemical identity is the foundational step in developing effective control measures.

Chemical Profile
The key identifiers and properties of Carvedilol Impurity F are summarized below.

Parameter Data Source(s)

CAS Number 1246820-73-4 [5][7]

IUPAC Name

1-((2-(2-

methoxyphenoxy)ethyl)amino)-

3-((2,3,4,9-tetrahydro-1H-

carbazol-5-yl)oxy)propan-2-ol

[5][7]

Synonyms

6,7,8,9-Tetrahydro Carvedilol;

Carvedilol USP Related

Compound F

[8][9]

Molecular Formula C₂₄H₃₀N₂O₄ [7][10]

Molecular Weight 410.51 g/mol [7][10]

Appearance
Off-white to Beige Solid; often

described as hygroscopic
[7][9]

Solubility

Freely soluble in Acetonitrile;

Soluble in Methanol (MeOH)

and DMSO

[7][10]

Storage Recommended at 2-8°C [7][10]

Chemical Structure
The structural difference between Carvedilol and Impurity F is subtle yet significant. Impurity F

possesses a hydrogenated carbazole ring system, as indicated by its synonym, "6,7,8,9-
Tetrahydro Carvedilol"[8][9].
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Caption: Structural relationship between Carvedilol and Impurity F.

Postulated Origin and Formation Pathway
While specific literature detailing the synthesis of Carvedilol Impurity F is scarce, its structure

provides a strong basis for postulating its origin. The "tetrahydro" designation points to a

reduction or hydrogenation reaction. Impurities can be introduced as starting materials, by-

products of the main reaction, or degradation products[2].

The most plausible origin of Impurity F is as a process-related impurity stemming from the

synthesis of a key starting material, 4-hydroxycarbazole, or its derivatives. If a hydrogenation

step is used during the synthesis of precursors and is not driven to completion or is non-

specific, it could lead to the partial or complete saturation of the carbazole aromatic system.

This hydrogenated precursor would then be carried through the subsequent synthetic steps to

form the final impurity alongside the Carvedilol API.

Caption: Postulated formation pathway for Carvedilol Impurity F.

PART 2: Regulatory Context and Control Strategy
The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance,

governed by global regulatory standards.

ICH Guidelines: A Framework for Control
The ICH Q3A(R2) and Q3B(R2) guidelines provide a rational framework for the control of

organic impurities in new drug substances and products, respectively[3][4][11]. These
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guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the

maximum daily dose of the drug.

Table of ICH Impurity Thresholds:

Threshold
Maximum Daily Dose ≤ 2
g/day

Maximum Daily Dose > 2
g/day

Reporting 0.05% 0.03%

Identification
0.10% or 1.0 mg per day

intake (whichever is lower)
0.05%

Qualification
0.15% or 1.0 mg per day

intake (whichever is lower)
0.05%

(Data synthesized from ICH Q3A/Q3B guidelines[3][4][12])

Expertise in Application: These thresholds are the cornerstone of a risk-based control strategy.

The identification threshold dictates the level at which a company must elucidate the structure

of an unknown impurity. The qualification threshold is the concentration at which an impurity

must be assessed for its biological safety[13]. Since Carvedilol Impurity F is a known and

structurally characterized compound, the primary focus shifts to ensuring its levels are

maintained below the qualification threshold.

Pharmacopeial Standards
The United States Pharmacopeia (USP) monograph for Carvedilol Tablets specifies

acceptance criteria for impurities. Typically, individual specified impurities are limited to not

more than 0.2%, with total impurities not exceeding 1.0%[14]. While Impurity F is listed as a

"Related Compound," it is crucial to consult the most current version of the relevant

pharmacopeia (USP, Ph. Eur., etc.) for the specific limits applicable to this impurity[15].

A Self-Validating Control Strategy
An effective control strategy is a closed-loop system that validates its own effectiveness

through rigorous testing and documentation.
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Raw Material Control: The most effective control point is often the beginning of the process.

Implement stringent specifications and analytical testing for the carbazole-based starting

materials to detect and limit the presence of the hydrogenated precursor.

Process Optimization: Optimize the Carvedilol synthesis to prevent the formation of new

impurities and minimize the carry-over of existing ones[2]. Several synthetic methods aim to

reduce the formation of other major impurities, like the "bis impurity," and these principles

can be extended to control Impurity F[16][17][18].

Purification: Employ robust purification techniques, such as recrystallization or

chromatography, for the final API to effectively remove Impurity F to levels well below the

established limits[2].

Reference Standard: Utilize a qualified reference standard of Carvedilol Impurity F for the

accurate identification (e.g., by retention time) and quantification of the impurity in the final

API and drug product[19].

Validated Analytical Method: Develop and validate a stability-indicating analytical method

capable of separating Impurity F from Carvedilol and all other potential impurities[12].

PART 3: Analytical Methodology: Detection and
Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for

the separation and quantification of Carvedilol and its related substances due to its precision,

accuracy, and robustness[2][20].

Recommended HPLC Protocol
The following protocol is a synthesized, robust method based on principles described in the

literature for Carvedilol impurity analysis[21][22]. It is designed to be a starting point for method

development and validation in a specific laboratory setting.

Principle: A gradient reversed-phase HPLC method is used to separate Carvedilol from its

potential process-related and degradation impurities. Detection is performed using a UV

spectrophotometer, typically at 240 nm, where Carvedilol and its chromophoric impurities

exhibit significant absorbance[22].
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Apparatus and Materials:

HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic data acquisition and processing software.

Analytical balance, volumetric flasks, pipettes, and syringes.

Syringe filters (e.g., 0.45 µm PTFE or Nylon).

Carvedilol Reference Standard (RS).

Carvedilol Impurity F Reference Standard.

Acetonitrile (HPLC grade).

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment.

Purified water (Milli-Q or equivalent).

Preparation of Solutions:

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate

solution in water. Adjust the pH to 2.8 ± 0.05 with orthophosphoric acid[21]. Filter through a

0.45 µm membrane filter and degas.

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Standard Solution Preparation: Accurately weigh and dissolve Carvedilol RS and Carvedilol

Impurity F RS in the diluent to prepare a stock solution. Further dilute to a final concentration

relevant to the specification limit (e.g., for a 0.2% limit, the impurity concentration would be

0.2% of the API concentration).
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Sample Solution Preparation: Accurately weigh and dissolve a specified amount of the

Carvedilol API or powdered tablets in the diluent to achieve a known target concentration

(e.g., 0.5 mg/mL). Sonicate if necessary to ensure complete dissolution, then filter through a

0.45 µm syringe filter[14].

Chromatographic Conditions:
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Parameter Recommended Condition Rationale / Causality

Column

Purosphere STAR RP-18e

(250 x 4.6 mm, 5 µm) or

equivalent C18

End-capped C18 columns

provide good retention and

peak shape for moderately

polar compounds like

Carvedilol and its

impurities[21].

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, balancing

analysis time and separation

efficiency[22].

Column Temperature 40 °C

Elevated temperature can

improve peak shape, reduce

viscosity, and enhance

resolution between closely

eluting peaks[22][23].

Detection Wavelength 240 nm

Provides good sensitivity for

both Carvedilol and its related

impurities[22].

Injection Volume 10 µL

A typical volume to avoid

column overloading while

ensuring adequate sensitivity.

Gradient Program Time (min) % Mobile Phase A

0 70

30 40

40 20

45 20

46 70

55 70
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This gradient is illustrative and must be optimized during method development to ensure

adequate resolution (>1.5) between all peaks of interest.

System Suitability and Calculations
System Suitability Test (SST): Before sample analysis, inject the standard solution (or a

dedicated SST solution containing the API and all specified impurities) multiple times. The

system is deemed suitable for use if it meets pre-defined criteria, such as:

Tailing Factor (Asymmetry): ≤ 2.0 for the Carvedilol and Impurity F peaks.

Theoretical Plates (N): > 6000 for the Carvedilol peak[15].

Resolution (Rs): > 2.0 between Carvedilol and the nearest eluting impurity peak.

Reproducibility (%RSD): ≤ 2.0% for peak areas from replicate injections.

Calculation of Impurity Content: The percentage of Impurity F in the sample is calculated using

the peak areas from the chromatograms, applying the principle of external standards.

% Impurity F = (AreaImp F in Sample / AreaImp F in Standard) × (ConcStandard /

ConcSample) × PurityStandard × 100

Analytical Workflow Diagram
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Caption: High-level workflow for HPLC analysis of Carvedilol Impurity F.
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Conclusion
Carvedilol Impurity F (CAS No. 1246820-73-4), or 6,7,8,9-Tetrahydro Carvedilol, is a critical

process-related impurity that must be monitored and controlled to ensure the quality and safety

of Carvedilol drug products. Its control relies on a multi-faceted strategy grounded in ICH

principles, encompassing stringent raw material testing, optimized manufacturing and

purification processes, and the use of a robust, validated, stability-indicating HPLC method. By

understanding the identity, origin, and analytical intricacies of this impurity, pharmaceutical

scientists can confidently ensure their products meet the rigorous standards demanded by

regulatory authorities and, ultimately, protect patient health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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